(Chloromethoxy)(2,3-dimethylbutan-2-yl)dimethylsilane
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Overview
Description
(Chloromethoxy)(2,3-dimethylbutan-2-yl)dimethylsilane is a chemical compound with the molecular formula C8H19ClSi. It is a colorless liquid known for its use in various chemical reactions and industrial applications. The compound is characterized by its unique structure, which includes a chloromethoxy group and a dimethylbutan-2-yl group attached to a dimethylsilane core .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Chloromethoxy)(2,3-dimethylbutan-2-yl)dimethylsilane typically involves the reaction of 2,3-dimethylbutan-2-ol with chloromethylsilane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced equipment to ensure consistent product quality. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: (Chloromethoxy)(2,3-dimethylbutan-2-yl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium tert-butoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions include various silanes, silanols, and siloxanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(Chloromethoxy)(2,3-dimethylbutan-2-yl)dimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is utilized in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives
Mechanism of Action
The mechanism of action of (Chloromethoxy)(2,3-dimethylbutan-2-yl)dimethylsilane involves its interaction with various molecular targets. The chloromethoxy group can undergo nucleophilic substitution reactions, leading to the formation of new bonds and functional groups. The dimethylsilane core provides stability and enhances the reactivity of the compound. The pathways involved include the activation of the silicon center and the subsequent formation of reactive intermediates .
Comparison with Similar Compounds
- Chlorodimethylthexylsilane
- Dimethylthexylsilyl chloride
- 2,3-Dimethylbutane derivatives
Comparison: (Chloromethoxy)(2,3-dimethylbutan-2-yl)dimethylsilane is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. Compared to similar compounds, it offers enhanced versatility in chemical reactions and broader applications in various fields .
Properties
CAS No. |
125816-34-4 |
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Molecular Formula |
C9H21ClOSi |
Molecular Weight |
208.80 g/mol |
IUPAC Name |
chloromethoxy-(2,3-dimethylbutan-2-yl)-dimethylsilane |
InChI |
InChI=1S/C9H21ClOSi/c1-8(2)9(3,4)12(5,6)11-7-10/h8H,7H2,1-6H3 |
InChI Key |
HBCACYOKGFXCMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)[Si](C)(C)OCCl |
Origin of Product |
United States |
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